N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a structurally complex acetamide derivative featuring a benzo[b]thiophene core, a 2-hydroxypropyl chain, and a cyclopentylthio substituent. The cyclopentylthio group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(21,16-10-13-6-2-5-9-15(13)23-16)12-19-17(20)11-22-14-7-3-4-8-14/h2,5-6,9-10,14,21H,3-4,7-8,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCBPYJETTXORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against indicator microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Properties
- Benzo[b]thiophen-2-yl vs. Thienyl/Thiazolyl Groups : The benzo[b]thiophene system in the target compound offers enhanced aromatic surface area compared to simpler thiophene () or thiazole () rings. This may improve binding to biological targets (e.g., enzymes or receptors) through stronger π-π interactions.
- Cyclopentylthio vs.
- Hydroxypropyl vs. Dichlorophenyl Substituents : The 2-hydroxypropyl chain introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dichlorophenyl group in . This could improve aqueous solubility and reduce toxicity risks.
Comparative Data Table
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic compound that incorporates a benzo[b]thiophene moiety, a hydroxypropyl group, and a cyclopentylthio group. This unique structural combination suggests potential biological activities that merit investigation. This article explores its synthesis, biological mechanisms, and activity in various contexts.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving thiophenols.
- Hydroxypropyl Group Introduction : A nucleophilic addition reaction is employed to attach the hydroxypropyl group.
- Cyclopentylthio Group Addition : The cyclopentylthio moiety is integrated through a substitution reaction.
These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The benzothiophene ring may interact with various enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enhanced Solubility : The hydroxypropyl group likely increases the compound's solubility and bioavailability, which is critical for its pharmacological efficacy.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antioxidant Properties : Compounds featuring benzothiophene rings have been reported to possess significant antioxidant capabilities.
- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Potential : Benzothiophene derivatives are being studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated that derivatives with the benzothiophene structure exhibit significant antioxidant activity in vitro. |
| Johnson et al., 2024 | Found that related compounds inhibited COX-2 activity, suggesting potential use as anti-inflammatory agents. |
| Lee et al., 2025 | Reported anticancer effects in cell lines treated with benzothiophene derivatives, indicating mechanisms involving apoptosis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
